molecular formula C10H12F3N B13972448 1,1,1-trifluoro-N-methyl-N-(2-methylbenzyl)methanamine

1,1,1-trifluoro-N-methyl-N-(2-methylbenzyl)methanamine

Cat. No.: B13972448
M. Wt: 203.20 g/mol
InChI Key: PMHNVRHMWPXLEN-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-N-methyl-N-(2-methylbenzyl)methanamine is a fluorinated amine compound with the molecular formula C10H12F3N

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-trifluoro-N-methyl-N-(2-methylbenzyl)methanamine typically involves the reaction of 2-methylbenzylamine with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like acetonitrile (CH3CN) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-N-methyl-N-(2-methylbenzyl)methanamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding amine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce amines with reduced functional groups.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Reduced amines.

    Substitution: Trifluoromethylated derivatives.

Scientific Research Applications

1,1,1-Trifluoro-N-methyl-N-(2-methylbenzyl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated drugs with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-N-methyl-N-(2-methylbenzyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and exert its effects at the molecular level. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoro-N-(trifluoromethyl)methanamine: Another fluorinated amine with similar structural features but different functional groups.

    1,1,1-Trifluoro-N’-methyl-N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]methanesulfonimidamide: A compound with a similar trifluoromethyl group but different overall structure and properties.

    1,1,1-Trifluoro-2-(trifluoromethyl)-2-hydroxy-4-methyl-5-pentyl methacrylate: A fluorinated compound with different functional groups and applications.

Uniqueness

1,1,1-Trifluoro-N-methyl-N-(2-methylbenzyl)methanamine is unique due to its specific combination of trifluoromethyl groups and a benzyl moiety, which impart distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications, particularly in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C10H12F3N

Molecular Weight

203.20 g/mol

IUPAC Name

1,1,1-trifluoro-N-methyl-N-[(2-methylphenyl)methyl]methanamine

InChI

InChI=1S/C10H12F3N/c1-8-5-3-4-6-9(8)7-14(2)10(11,12)13/h3-6H,7H2,1-2H3

InChI Key

PMHNVRHMWPXLEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN(C)C(F)(F)F

Origin of Product

United States

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